

Technical Guide: Synthesis Pathways for 4-Butoxy-3-fluoroaniline[1]

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Compound of Interest

Compound Name: 4-Butoxy-3-fluoroaniline

CAS No.: 946698-95-9

Cat. No.: B3171835

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Executive Summary

- Target Molecule: **4-Butoxy-3-fluoroaniline**[1][2][3][4][5]
- CAS Registry Number: 946698-95-9[1][3][4][6]
- Molecular Formula:
[4]
- Core Application: Pharmacophore installation in kinase inhibitors (e.g., replacing the 4-anilino moiety in quinazoline scaffolds).
- Primary Challenge: Ensuring regioselective installation of the butoxy group at the C4 position without displacing the C3 fluorine atom.

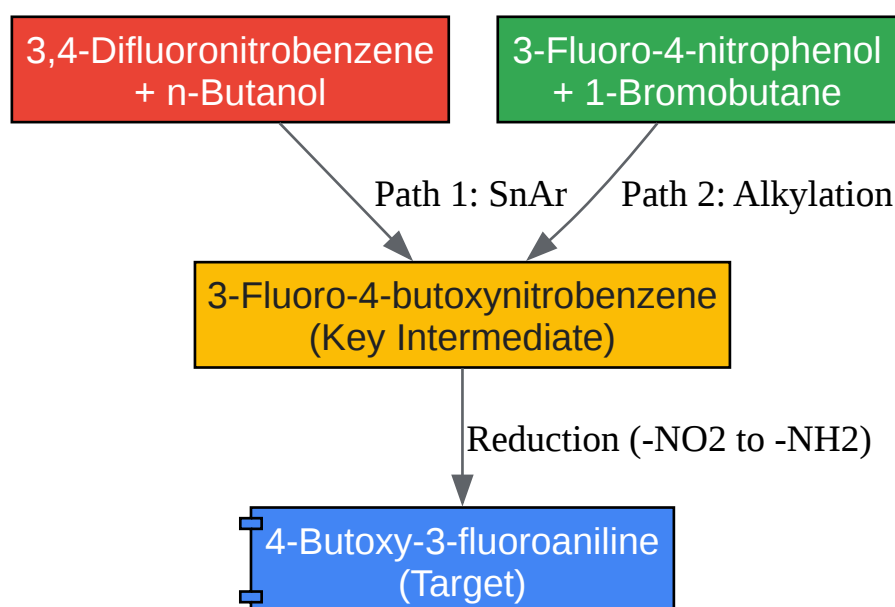
Retrosynthetic Analysis

The synthesis is best approached by disconnecting the amine (

) and the ether (

) functionalities.

- Disconnection A (C-N bond): Leads to the nitro-precursor 3-Fluoro-4-butoxynitrobenzene.[1]
- Disconnection B (C-O bond):
 - Path 1 ():
) Disconnects to 3,4-Difluoronitrobenzene and 1-Butanol.[1] This relies on the electronic differentiation between the C3 and C4 fluorines.
 - Path 2 (Alkylation): Disconnects to 3-Fluoro-4-nitrophenol and 1-Bromobutane.[1]



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Figure 1: Retrosynthetic logic flow focusing on the nitro-intermediate.[1]

Pathway 1: Nucleophilic Aromatic Substitution ()

Status: Industrial Standard (Scalable, Cost-Effective) Mechanism: Addition-Elimination via Meisenheimer Complex.[1]

Mechanistic Logic

The starting material, 3,4-difluoronitrobenzene, possesses two fluorine atoms.

- C4-Fluorine: Located para to the nitro group.[1][7] The nitro group withdraws electron density via resonance (mesomeric effect), stabilizing the negative charge in the transition state (Meisenheimer complex). This position is highly activated.
- C3-Fluorine: Located meta to the nitro group. It is only activated inductively, not by resonance.
- Outcome: Nucleophilic attack by butoxide occurs exclusively at the C4 position, preserving the C3-fluorine required for the final structure.

Experimental Protocol

Step 1: Etherification

Reagents: 3,4-Difluoronitrobenzene (1.0 eq), n-Butanol (1.2 eq), Potassium Hydroxide (KOH) or Sodium Hydride (NaH). Solvent: DMSO or DMF (Polar aprotic solvents accelerate

).

- Preparation: Charge a reaction vessel with DMSO (). Add powdered KOH () at .
- Addition: Add n-Butanol () dropwise. Stir for 30 minutes to generate the alkoxide in situ.
- Substrate Addition: Add 3,4-Difluoronitrobenzene () dropwise, maintaining internal temperature to prevent exotherms.
- Reaction: Warm to room temperature (

). Stir for 2--4 hours. Monitor by HPLC/TLC for consumption of starting material.

- Workup: Quench into ice water (

). The product, 3-Fluoro-4-butoxynitrobenzene, will precipitate as a yellow solid.[1] Filter, wash with water, and dry.

- Yield Target: 85--95%[1]

Step 2: Reduction

Reagents: Iron powder/Ammonium Chloride or

/Pd-C. Solvent: Ethanol/Water or Methanol.[1]

- Setup: Dissolve the nitro-intermediate in Ethanol (

).

- Catalyst: Add 10% Pd/C (

loading).

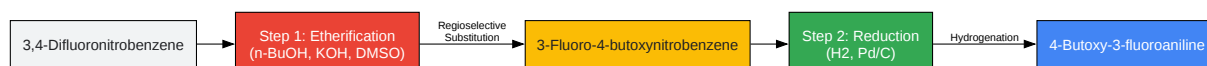
- Hydrogenation: Pressurize with Hydrogen gas (

) or bubble

through the solution at RT.

- Completion: Reaction is usually complete within 4 hours.

- Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain **4-Butoxy-3-fluoroaniline** as a dark oil or low-melting solid.[1]



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Figure 2: The

synthesis workflow.

Pathway 2: Phenol Alkylation

Status: Laboratory Alternative (Useful if 3,4-difluoronitrobenzene is unavailable). Mechanism: Williamson Ether Synthesis (

).

Mechanistic Logic

This route uses 3-Fluoro-4-nitrophenol as the scaffold.^[1] The phenolic hydroxyl is deprotonated to form a phenoxide, which then attacks the alkyl halide (1-Bromobutane).

- Advantage: Eliminates regioselectivity concerns (the oxygen is already in place).
- Disadvantage: 3-Fluoro-4-nitrophenol is often more expensive than 3,4-difluoronitrobenzene.^[1]

Experimental Protocol

Step 1: Alkylation

Reagents: 3-Fluoro-4-nitrophenol (

), 1-Bromobutane (

), Potassium Carbonate (

,

).^[1] Solvent: DMF or Acetonitrile.

- Mix: Combine phenol and
in DMF. Stir for 15 minutes to form the phenoxide.
- Alkylate: Add 1-Bromobutane.
- Heat: Heat to

for 4--6 hours. The reaction follows

kinetics.[8][9]

- Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with NaOH () to remove unreacted phenol.
- Product: 3-Fluoro-4-butoxynitrobenzene.

Step 2: Reduction

Follows the same protocol as Pathway 1 (Pd/C or Fe/HCl).

Comparative Analysis of Pathways

Feature	Pathway 1 ()	Pathway 2 (Phenol Alkylation)
Starting Material	3,4-Difluoronitrobenzene	3-Fluoro-4-nitrophenol
Cost Efficiency	High (Commodity chemical)	Medium (Specialty chemical)
Atom Economy	High (HF byproduct)	Moderate (HBr byproduct)
Regioselectivity	Controlled by electronics (Para > Meta)	Perfect (Pre-defined)
Scalability	Excellent (Industrial preferred)	Good
Safety Profile	Exothermic (Control required)	Standard alkylation hazards

Critical Quality Attributes (CQA) & Troubleshooting Impurity Profile

- Bis-butoxy impurity (Pathway 1): If the reaction temperature in Step 1 exceeds , the second fluorine (at C3) may also be displaced, leading to 3,4-dibutoxynitrobenzene.
 - Control: Keep Temp

and restrict Butanol stoichiometry to

- Defluoro impurity: Over-reduction during hydrogenation can strip the fluorine atom (hydrodefluorination).
 - Control: Avoid high pressures of
- . Use sulfided Pt/C if Pd/C causes defluorination, or switch to chemical reduction (Fe/AcOH).

Analytical Checkpoints

- NMR (

): Look for the disappearance of the aromatic proton ortho to the fluorine (shifts significantly upon etherification).
- NMR (

): The shift of the C3-Fluorine will change distinctively when the C4-F is replaced by O-Butyl. [\[1\]](#)

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